1-[4-(1,3-Benzothiazol-2-YL)phenyl]-3-(5-bromopyridine-3-carbonyl)thiourea
Overview
Description
1-[4-(1,3-Benzothiazol-2-YL)phenyl]-3-(5-bromopyridine-3-carbonyl)thiourea is a complex organic compound that features a benzothiazole moiety, a bromopyridine group, and a thiourea linkage.
Preparation Methods
The synthesis of 1-[4-(1,3-Benzothiazol-2-YL)phenyl]-3-(5-bromopyridine-3-carbonyl)thiourea typically involves multiple steps:
Formation of Benzothiazole Moiety: The benzothiazole ring can be synthesized through the cyclization of 2-aminobenzenethiol with aldehydes or ketones.
Introduction of Bromopyridine Group: The bromopyridine group can be introduced via a halogenation reaction using bromine or N-bromosuccinimide (NBS) on a pyridine derivative.
Chemical Reactions Analysis
1-[4-(1,3-Benzothiazol-2-YL)phenyl]-3-(5-bromopyridine-3-carbonyl)thiourea undergoes various chemical reactions:
Scientific Research Applications
1-[4-(1,3-Benzothiazol-2-YL)phenyl]-3-(5-bromopyridine-3-carbonyl)thiourea has several scientific research applications:
Medicinal Chemistry: It has shown potential as an antibacterial agent against various Gram-positive and Gram-negative bacteria.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Industrial Applications: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 1-[4-(1,3-Benzothiazol-2-YL)phenyl]-3-(5-bromopyridine-3-carbonyl)thiourea involves its interaction with molecular targets in cells:
Comparison with Similar Compounds
1-[4-(1,3-Benzothiazol-2-YL)phenyl]-3-(5-bromopyridine-3-carbonyl)thiourea can be compared with other benzothiazole and pyridine derivatives:
Properties
IUPAC Name |
N-[[4-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl]-5-bromopyridine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13BrN4OS2/c21-14-9-13(10-22-11-14)18(26)25-20(27)23-15-7-5-12(6-8-15)19-24-16-3-1-2-4-17(16)28-19/h1-11H,(H2,23,25,26,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOCIKTLWUCVHRN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC=C(C=C3)NC(=S)NC(=O)C4=CC(=CN=C4)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13BrN4OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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